5-Fluoro-6-piperazin-1-ylpyridin-2-amine
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Overview
Description
5-Fluoro-6-piperazin-1-ylpyridin-2-amine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine in the aromatic ring often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring . The reaction conditions often require the use of a base and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to facilitate the reaction.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 5-Fluoro-6-piperazin-1-ylpyridin-2-amine, often involves large-scale nucleophilic substitution reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions . Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-piperazin-1-ylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-6-piperazin-1-ylpyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to various biological targets, such as enzymes and receptors . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used fluorinated pyrimidine in cancer treatment.
5-(Piperazin-1-yl)pyridin-2-amine: A structurally similar compound with different substituents.
6-(Piperidin-1-yl)pyrimidine-2,4-diamine: Another related compound with a piperidine ring instead of a piperazine ring.
Uniqueness
5-Fluoro-6-piperazin-1-ylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of both fluorine and piperazine moieties in the same molecule can result in unique interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13FN4 |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
5-fluoro-6-piperazin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C9H13FN4/c10-7-1-2-8(11)13-9(7)14-5-3-12-4-6-14/h1-2,12H,3-6H2,(H2,11,13) |
InChI Key |
KFDZBMOLOUQIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=N2)N)F |
Origin of Product |
United States |
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